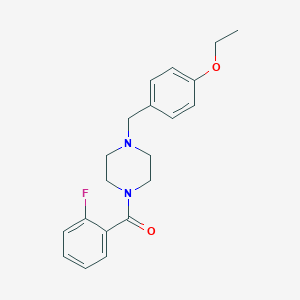![molecular formula C22H28N2O4 B248521 [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248521.png)
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone, also known as EPM, is a chemical compound that has been extensively studied for its potential use in scientific research.
作用機序
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone is believed to exert its effects through the modulation of several neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the reduction of oxidative stress, and the modulation of dopamine and serotonin levels. This compound has also been shown to have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone in lab experiments is its potential to act as a multifunctional agent, with effects on neurotransmitters, oxidative stress, and inflammation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone, including further studies on its potential use in the treatment of neurological disorders, as well as studies on its potential use as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosing and administration of this compound, as well as its potential toxicity in humans.
合成法
The synthesis of [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone involves several steps, including the reaction of 3-ethoxy-4-methoxy-benzylamine with 2-methoxybenzoyl chloride to form 4-(3-ethoxy-4-methoxy-benzyl)-N,N-dimethyl-piperazin-1-amine. This intermediate is then reacted with 2-methoxyphenylacetyl chloride to form the final product, this compound.
科学的研究の応用
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone has been studied for its potential use in a variety of scientific research applications, including as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-21-15-17(9-10-20(21)27-3)16-23-11-13-24(14-12-23)22(25)18-7-5-6-8-19(18)26-2/h5-10,15H,4,11-14,16H2,1-3H3 |
InChIキー |
WHGDJTGBHXHHTB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
正規SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)







![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)